molecular formula C13H26O3 B1196853 13-Hydroxytridecanoic acid CAS No. 7735-38-8

13-Hydroxytridecanoic acid

Cat. No. B1196853
CAS RN: 7735-38-8
M. Wt: 230.34 g/mol
InChI Key: DWXOPJCPYKBNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 13-hydroxytridecanoic acid derivatives and related compounds has been achieved through various chemical strategies. For instance, the synthesis of carbon-13 labeled tetradecanoic acids, a compound closely related to 13-hydroxytridecanoic acid, involves treating 1-bromotridecane with K13CN to form a nitrile, which upon hydrolysis yields the desired acid (Sparrow, Patel, & Morrisett, 1983). Furthermore, the first total syntheses of four stereoisomers of 13-hydroxy-14-methylhexadecanoic acid, highlighting the asymmetric synthesis techniques for producing such hydroxy fatty acids, demonstrate the complexity and versatility in synthesizing these molecules (Wang et al., 2021).

Molecular Structure Analysis

The molecular structure of 13-hydroxytridecanoic acid is characterized by its hydroxy group positioned at the 13th carbon of the tridecanoic acid chain. This structural feature significantly influences its chemical behavior and reactivity. Techniques such as gas-liquid chromatography, infrared, and NMR spectroscopy have been used to confirm the structure of synthesized compounds and ensure their similarity to unlabeled analogs, as shown in studies on related fatty acids (Sparrow, Patel, & Morrisett, 1983).

Chemical Reactions and Properties

13-Hydroxytridecanoic acid undergoes various chemical reactions, reflecting its functional versatility. The presence of the hydroxy group allows for reactions such as esterification, oxidation, and the formation of derivatives with specific biological activities. For example, the synthesis of hydroxy fatty acids for developing antibacterial agents illustrates the functionalization of the hydroxy group to produce compounds with potential biological applications (Wang et al., 2021).

Scientific Research Applications

  • Synthesis and Application in Chemical Marker Analysis : 13-Hydroxy fatty acids, including 13-Hydroxytridecanoic acid, have been used as markers in chemical analysis. For example, 13C-labeled 3-hydroxytridecanoic acid, derived from labeled Pectinatus cerevisiiphilus, was used as an internal standard to improve quantification of 3-hydroxy fatty acids in gas chromatography-mass spectrometry analysis, aiding in the characterization of microbial communities in indoor environments (Sebastian, Szponar, & Larsson, 2005).

  • Medical and Biological Research : Various hydroxy fatty acids have been studied for their biological and medical implications. For instance, 13-Hydroxyoctadecadienoic acid (a related compound) has been shown to reverse epidermal hyperproliferation and modulate inflammatory responses (Cho & Ziboh, 1994). It was also found to inhibit thromboxane A2 synthesis in human platelets, indicating potential applications in cardiovascular research (Setty, Berger, & Stuart, 1987).

  • Role in Atherosclerosis : Hydroxyoctadecadienoic acids, including 13-Hydroxytridecanoic acid, have been identified as important factors in the progression of atherosclerosis. They are involved in early protective mechanisms through activation of peroxisome proliferator-activated receptor and later contribute to inflammatory effects and increased apoptosis in advanced atherosclerosis (Vangaveti, Baune, & Kennedy, 2010).

  • Potential Antibacterial Agents : The synthesis of different stereoisomers of hydroxy fatty acids, like 13-hydroxy-14-methylhexadecanoic acid, has been explored for their potential as antibacterial agents. These compounds could be valuable in the development of new antibacterial treatments (Wang et al., 2021).

  • Industrial Applications : The synthesis of 13-Aminotridecanoic acid from erucic acid, a process that generates a monomer for nylon production, has been described. This indicates potential industrial applications of hydroxy fatty acids in material science (Greene, Burks, & Wolff, 1969).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

13-hydroxytridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOPJCPYKBNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228073
Record name 13-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Hydroxytridecanoic acid

CAS RN

7735-38-8
Record name 13-Hydroxytridecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7735-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Hydroxytridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A compound of General formula 4 (n=10) (2.72 g, 10 mmole) was mixed with 2.0 g of ground sodium hydroxide, 16 ml of diethylene glycol, 1.3 ml of 85% hydrated hydrazine, and 0.6 ml of methanol, and stirred at 110° C. for 30 min. The mixture was heated up to 195-200° C. and stirred for 15 hours. Distillable components were completely distilled off to ensure its removal out of the system. The residue was cooled, acidified and subjected to extraction with chloroform. The chloroform layer was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off to provide a crystalline material. It was recrystallized from benzene to produce 2.1 g of 15-hydroxypentadecanoic acid 2 (n=10). The yield was 81%. The product had a melting point of 84-86° C. The structure of 15-hydroxypentadecanoic acid was confirmed from IR and NMR spectral observation.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrated hydrazine
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxytridecanoic acid
Reactant of Route 2
Reactant of Route 2
13-Hydroxytridecanoic acid
Reactant of Route 3
Reactant of Route 3
13-Hydroxytridecanoic acid
Reactant of Route 4
Reactant of Route 4
13-Hydroxytridecanoic acid
Reactant of Route 5
Reactant of Route 5
13-Hydroxytridecanoic acid
Reactant of Route 6
Reactant of Route 6
13-Hydroxytridecanoic acid

Citations

For This Compound
29
Citations
EP Boden, GE Keck - The Journal of Organic Chemistry, 1985 - ACS Publications
… Hydrolysis with KOH in methanol afforded 12-hydroxydodecanoic acid, 13-hydroxytridecanoic acid, and 15-hydroxyhexadecanoic acid, respectively. Structures assigned to lactonization …
Number of citations: 633 pubs.acs.org
CW Dirk, SD Cox, DE Wellman… - The Journal of Organic …, 1985 - ACS Publications
… Hydrolysis with KOH in methanol afforded 12-hydroxydodecanoic acid, 13-hydroxytridecanoic acid, and 15-hydroxyhexadecanoic acid, respectively. Structures assigned to lactonization …
Number of citations: 54 pubs.acs.org
L Jun, L Fuchu, W Youchu, L Mei - Synthetic communications, 1995 - Taylor & Francis
Some insect sex pheromones 10-dodecen-1-ol acetates 5a(Z/E) and 12-tetradecen-1-ol acetates 5b(Z/E) have been synthesized from cis-13-docosenoic acid la and cis-15-…
Number of citations: 2 www.tandfonline.com
WH Lycan, R Adams - Journal of the American Chemical Society, 1929 - ACS Publications
… Moreover, the melting point of the 13-hydroxytridecanoic acid proved to be identical with that obtained for the same acid in this investigation. Large-membered lactone rings have been …
Number of citations: 36 pubs.acs.org
J Jose, G Pourfallah, D Merkley, S Li, L Bouzidi… - Polymer …, 2014 - pubs.rsc.org
The synthesis of a series of ω-hydroxyfatty acid (ω-OHFA) monomers and their methyl ester derivatives (Me-ω-OHFA) from mono-unsaturated fatty acids and alcohols via ozonolysis-…
Number of citations: 35 pubs.rsc.org
K Kimura, M Takahashi, A Tanaka - Chemical and Pharmaceutical …, 1960 - jstage.jst.go.jp
ω-Hydroxy acids, HO (CH 2) n COOH (n= 12, 14, 15), and ω, ω'-diols, HO (CH 2) m OH (m= 20, 22), were prepared in a single step by a mixed Kolbe reaction of ω-acetoxy acid and …
Number of citations: 8 www.jstage.jst.go.jp
A Ahmed, N Taniguchi, H Fukuda… - Bulletin of the …, 1984 - journal.csj.jp
… 13-Hydroxytridecanoic Acid (5c): A solution of cyclotridecanone (0.98g, 5 mmol) in CH2Cl2 (30 ml) was treated with freshly distilled boron trifluoride etherate (0.85 g, 6 mmol) for l5 min. …
Number of citations: 25 www.journal.csj.jp
K Kerrola, B Galambosi, H Kallio - Journal of Agricultural and Food …, 1994 - ACS Publications
… The lactones of 13-hydroxytridecanoic acid and 15hydroxypentadecanoic acid are typical substances found in angelica (Klouwen and ter Heide, 1965a). Their relative proportion in …
Number of citations: 49 pubs.acs.org
EW Spanagel, WH Carothers - Journal of the American Chemical …, 1936 - ACS Publications
… 70 13-Hydroxytridecanoic acid …
Number of citations: 59 pubs.acs.org
DE Ames, AN Covell, TG Goodburn - Journal of the Chemical Society …, 1963 - pubs.rsc.org
The dilithio-derivative of prop-2-yn-1-01 in liquid ammonia-tetrahydrofuran condenses with undecyl and tridecyl bromide to give the corresponding alk-2-yn-1-01 in high yield. …
Number of citations: 28 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.